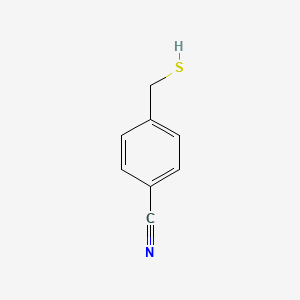
Phenyl 2,4,5-trichlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2,4,5-trichlorobenzenesulfonate is a chemical compound with the molecular formula C12H7Cl3O3S . It was synthesized via a nucleophilic substitution reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic substitution reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride . The use of arene-sulfonates as leaving groups has been explored in synthetic organic chemistry for quite some time .Molecular Structure Analysis
The two aryl rings in this compound are oriented gauche to one another around the sulfonate S—O bond, with a C—S—O—C torsion angle of 70.68 (16), and the two rings are inclined to one another by 72.40 (7) .Chemical Reactions Analysis
The use of arene-sulfonates as electrophilic substrates in the synthesis of sulfonamides has been explored . A competitive C—O and S—O bond fission has been reported in the reaction of amine nucleophiles with arene-sulfonates .Applications De Recherche Scientifique
Synthesis and Catalysis
Phenyl 2,4,5-trichlorobenzenesulfonate plays a role in the synthesis of various chemical compounds. For example, it is used in the catalysis process for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering advantages like excellent yields, simple procedure, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).
Molecular Structure and Solubility Studies
The compound's molecular structure and solubility characteristics have been a subject of study. For instance, the synthesis and solubility of phenyl 2,5-dichlorobenzenesulfonate (PDBS) in supercritical CO2 have been analyzed, providing insights into its structural and solubility properties under different conditions (Wright et al., 2006).
Antipathogenic Activity
This compound has been explored for its antipathogenic potential. A study on new thiourea derivatives, including this compound, has shown significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for developing novel antimicrobial agents (Limban et al., 2011).
Inorganic-Organic Hybrid Materials
This compound has been used in creating inorganic-organic hybrid materials. For example, silver benzenesulfonate, incorporating phenyl groups, forms layered solids with interesting structural properties, potentially useful in various applications (Shimizu et al., 1999).
Quantum Mechanical and Photovoltaic Studies
The compound's properties have also been studied for potential applications in photovoltaics. Quantum mechanical studies of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, which include this compound, indicate potential in light-harvesting applications (Mary et al., 2019).
Ionomeric Polyelectrolytes for Fuel Cells
In the development of fuel cells, this compound-based polyelectrolytes have been synthesized. These materials, with their high proton conductivity and chemical/thermal stability, show promise for use in polymer electrolyte membrane fuel cells (Fujimoto et al., 2005).
Antioxidant and Antimicrobial Activities
Compounds like 2-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-azomethine)phenyl benzenesulfonates, which involve this compound, have been evaluated for their antioxidant and antimicrobial activities, showing potential in pharmaceutical applications (Kol et al., 2020).
Propriétés
IUPAC Name |
phenyl 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O3S/c13-9-6-11(15)12(7-10(9)14)19(16,17)18-8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHTYQBVAYYLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Acetyl-5-(4-methoxyphenyl)-3-{2-[(methylsulfonyl)amino]phenyl}-2-pyrazoline](/img/structure/B2867535.png)

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide](/img/structure/B2867537.png)
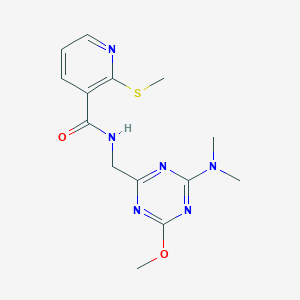
![1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2867539.png)
![N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]acetamide](/img/structure/B2867540.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2867542.png)
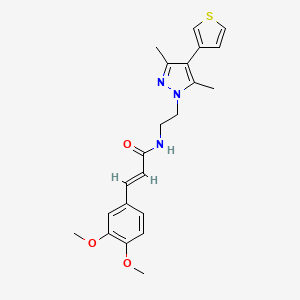
![8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one](/img/structure/B2867545.png)
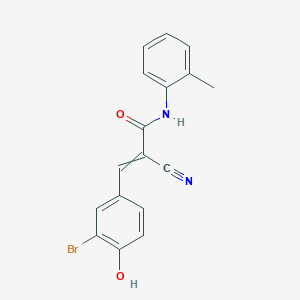
![Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B2867547.png)
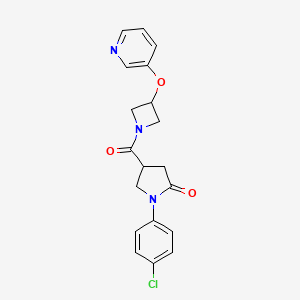
![Methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2867550.png)
